molecular formula C18H15NO B14177273 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one CAS No. 847355-80-0

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one

Katalognummer: B14177273
CAS-Nummer: 847355-80-0
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: HCOXXKOIGZGZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is a compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out under acidic conditions, often using trifluoroacetic acid as a catalyst . The process involves the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core .

Wissenschaftliche Forschungsanwendungen

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one
  • 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
  • 3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Uniqueness

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is unique due to the presence of the phenyl group at the 9th position, which imparts distinct chemical and biological properties compared to other carbazole derivatives .

Eigenschaften

CAS-Nummer

847355-80-0

Molekularformel

C18H15NO

Molekulargewicht

261.3 g/mol

IUPAC-Name

9-phenyl-2,4-dihydro-1H-carbazol-3-one

InChI

InChI=1S/C18H15NO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-9H,10-12H2

InChI-Schlüssel

HCOXXKOIGZGZMK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1=O)C3=CC=CC=C3N2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.